Bromo-PEG3-t-butyl ester

概要

説明

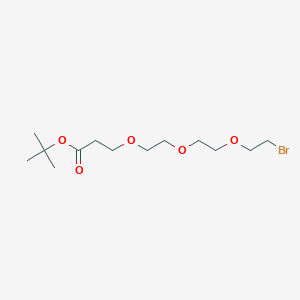

Bromo-PEG3-t-butyl ester: is a polyethylene glycol (PEG) derivative containing a bromide group and a t-butyl protected carboxyl group. The hydrophilic PEG spacer increases solubility in aqueous media. The bromide group is a very good leaving group for nucleophilic substitution reactions, while the t-butyl protected carboxyl group can be deprotected under acidic conditions .

準備方法

Synthetic Routes and Reaction Conditions: Bromo-PEG3-t-butyl ester can be synthesized through the reaction of PEG3 with t-butyl bromoacetate. The reaction typically involves the use of a base such as potassium carbonate in a solvent like acetonitrile. The reaction is carried out at room temperature for several hours, followed by purification through column chromatography .

Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

化学反応の分析

Types of Reactions:

Nucleophilic Substitution: The bromide group in Bromo-PEG3-t-butyl ester is a good leaving group, making it suitable for nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alcohols.

Deprotection: The t-butyl protected carboxyl group can be deprotected under acidic conditions to yield the free carboxylic acid

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or primary amines in solvents like dimethylformamide (DMF) or acetonitrile.

Deprotection: Acidic conditions using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in solvents like dichloromethane (DCM) or methanol

Major Products Formed:

Nucleophilic Substitution: The major products are PEG derivatives with various functional groups replacing the bromide.

Deprotection: The major product is the free carboxylic acid derivative of PEG

科学的研究の応用

Chemistry: Bromo-PEG3-t-butyl ester is used as a linker in the synthesis of complex molecules. Its ability to undergo nucleophilic substitution makes it valuable in the preparation of PEGylated compounds .

Biology: In biological research, this compound is used to modify biomolecules, enhancing their solubility and stability. It is often employed in the synthesis of bioconjugates and drug delivery systems .

Medicine: In medicinal chemistry, this compound is used to create PEGylated drugs, which have improved pharmacokinetic properties. PEGylation can increase the half-life of drugs and reduce immunogenicity .

Industry: Industrially, this compound is used in the formulation of various products, including cosmetics and pharmaceuticals. Its ability to enhance solubility and stability makes it a valuable additive .

作用機序

The primary mechanism of action of Bromo-PEG3-t-butyl ester involves its ability to undergo nucleophilic substitution reactions. The bromide group acts as a leaving group, allowing nucleophiles to replace it and form new covalent bonds. The t-butyl protected carboxyl group can be deprotected under acidic conditions, revealing the free carboxylic acid, which can participate in further chemical reactions .

類似化合物との比較

- Bromo-PEG2-t-butyl ester

- Bromo-PEG4-t-butyl ester

- Bromo-PEG6-t-butyl ester

Comparison: Bromo-PEG3-t-butyl ester is unique due to its specific PEG spacer length, which provides an optimal balance between solubility and reactivity. Compared to Bromo-PEG2-t-butyl ester, it offers better solubility in aqueous media. Compared to Bromo-PEG4-t-butyl ester and Bromo-PEG6-t-butyl ester, it provides a more compact structure, which can be advantageous in certain applications .

生物活性

Bromo-PEG3-t-butyl ester is a specialized polyethylene glycol (PEG) derivative that features a bromide group and a t-butyl protected carboxyl group. This compound has garnered attention in various fields, particularly in biochemistry and drug delivery systems, due to its unique properties that facilitate the modification of biomolecules and enhance their biological activity.

Chemical Structure and Properties

The molecular formula of this compound is CHBrO, with a molecular weight of 341.24 g/mol. The structure includes:

- Bromide Group : Acts as an excellent leaving group in nucleophilic substitution reactions, allowing for conjugation with biomolecules containing nucleophilic functional groups such as amines and thiols.

- t-Butyl Protected Carboxyl Group : This group can be deprotected under acidic conditions, enabling further functionalization and application in bioconjugation processes.

- PEG Spacer : Enhances the solubility of the compound in aqueous environments, making it particularly useful in biological applications.

The primary mechanism of action involves the modification of proteins and peptides through covalent bonding. The bromide group facilitates nucleophilic attack by thiol groups in cysteine residues, leading to the formation of stable conjugates. This modification can significantly alter the structure, stability, and solubility of target biomolecules, enhancing their therapeutic efficacy and pharmacokinetics.

Applications in Biological Research

This compound is employed in various scientific applications:

- Drug Delivery Systems : By conjugating therapeutic drugs to this compound, researchers can improve solubility and stability while enhancing targeting capabilities. This can lead to increased efficacy and reduced side effects of drugs .

- Bioconjugation : The compound is used to attach targeting moieties or imaging probes to biomolecules, facilitating visualization and tracking within living cells or organisms .

- Controlled Release Systems : The t-butyl group can be selectively removed under acidic conditions (e.g., within tumor environments), allowing for the controlled release of active components .

- Biosensing Applications : this compound can be utilized to design sensors that release signals upon encountering specific analytes, enhancing biosensing capabilities .

1. Protein Modification Studies

In a study examining the effects of this compound on protein stability, researchers demonstrated that modifications led to enhanced solubility and reduced aggregation of therapeutic proteins. The study highlighted how PEGylation improved pharmacokinetic profiles in vivo, resulting in prolonged circulation times .

2. Drug Delivery Optimization

Another investigation focused on the use of this compound in targeted drug delivery systems for cancer therapy. The study reported significantly improved tumor localization and reduced systemic toxicity when drugs were conjugated with this PEG derivative compared to non-conjugated forms .

Comparative Analysis

The following table summarizes the properties and applications of this compound compared to similar compounds:

| Compound | Key Features | Applications |

|---|---|---|

| This compound | Bromide leaving group; t-butyl protection | Drug delivery; bioconjugation |

| Bromoacetamido-PEG2-t-butyl Ester | Shorter PEG spacer; similar reactivity | Protein modification; surface coating |

| Bromoacetamido-PEG4-t-butyl Ester | Longer PEG spacer; increased hydrophilicity | Enhanced solubility; drug formulation |

特性

IUPAC Name |

tert-butyl 3-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25BrO5/c1-13(2,3)19-12(15)4-6-16-8-10-18-11-9-17-7-5-14/h4-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISAHSVMMFPHXFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCOCCOCCOCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25BrO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。